2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound “2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a bromobenzoyl group, and a tetrahydroisoindole dione group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the azetidine ring, the introduction of the bromobenzoyl group, and the formation of the tetrahydroisoindole dione group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. The azetidine ring is a four-membered ring containing one nitrogen atom, the bromobenzoyl group contains a bromine atom attached to a benzene ring, and the tetrahydroisoindole dione group is a bicyclic structure with two carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the bromobenzoyl group could potentially undergo substitution reactions, and the carbonyl groups in the tetrahydroisoindole dione group could be involved in various reactions such as reductions or nucleophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point and melting point. The presence of the carbonyl groups could also influence its polarity and solubility .Scientific Research Applications
Synthesis of Nitrogen Heterocycles
Nitrogen heterocycles are a class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The compound can be involved in reactions leading to various nitrogen-containing heterocycles. For example, the synthesis of isoindolo[2,3-a][3]benzazepine derivatives from phthalimidin-2-ylacetic acid derivatives, including reactions with bromination and cyclization, indicates the versatility of similar structures in accessing diverse heterocyclic frameworks (Scartoni et al., 1979).
Creation of Isoindole-1,3-diones
Isoindole-1,3-diones are crucial intermediates for the synthesis of pharmaceuticals and dyes. A palladium-catalyzed aminocarbonylation of o-halobenzoates, resembling the core structure of the compound of interest, demonstrates an efficient approach to 2-substituted isoindole-1,3-diones, highlighting the method's tolerance to various functional groups (Worlikar & Larock, 2008). This method's adaptability underscores the compound's potential utility in synthesizing valuable isoindole derivatives.
Facile Synthesis of Azetidin-2,3-diones
Azetidin-2,3-diones serve as important synthons for biologically active compounds. An efficient synthesis approach involving radical-mediated rearrangement of bromobenzyloxy-substituted azetidin-2-ones illustrates the potential for creating azetidin-2,3-diones from structurally related compounds (Bari, Magtoof, & Bhalla, 2010). This method highlights the compound's relevance in generating key intermediates for further pharmaceutical exploration.
Drug Delivery and Prodrugs
The compound's structural resemblance to isoindoles and azetidines suggests its potential in drug delivery systems, particularly in designing prodrugs targeting specific tissues or conditions. Research on regiospecific elimination from reduced indolequinones, aiming at targeting hypoxic tissues, presents an example of how structurally similar compounds can be engineered for selective drug delivery (Jaffar et al., 1999).
Future Directions
The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as pharmaceuticals or materials science, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .
properties
IUPAC Name |
2-[1-(2-bromobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-15-8-4-3-7-14(15)16(22)20-9-11(10-20)21-17(23)12-5-1-2-6-13(12)18(21)24/h1-4,7-8,11-13H,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLMPXZMGAUQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
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